1H-Indene-3-carboxylic acid, 1-sulfo-
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Overview
Description
1H-Indene-3-carboxylic acid, 1-sulfo- is a chemical compound with the molecular formula C10H8O5S. It is known for its unique structure, which includes both a carboxylic acid group and a sulfonic acid group attached to an indene ring.
Preparation Methods
The synthesis of 1H-Indene-3-carboxylic acid, 1-sulfo- typically involves several steps. One common method includes the sulfonation of 1H-Indene-3-carboxylic acid. The reaction conditions often require the use of sulfuric acid or other sulfonating agents under controlled temperatures to ensure the selective introduction of the sulfonic acid group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1H-Indene-3-carboxylic acid, 1-sulfo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indene-3-carboxylic acid, 1-sulfo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indene-3-carboxylic acid, 1-sulfo- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1H-Indene-3-carboxylic acid, 1-sulfo- can be compared with other similar compounds, such as:
1H-Indene-3-carboxylic acid: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
1-Sulfo-1H-indene: Lacks the carboxylic acid group, affecting its solubility and reactivity.
3-Sulfo-3H-inden-1-carboxylic acid: A positional isomer with different chemical properties and reactivity.
The presence of both the carboxylic acid and sulfonic acid groups in 1H-Indene-3-carboxylic acid, 1-sulfo- makes it unique and versatile for various applications .
Properties
CAS No. |
124709-21-3 |
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Molecular Formula |
C10H8O5S |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
3-sulfo-3H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H8O5S/c11-10(12)8-5-9(16(13,14)15)7-4-2-1-3-6(7)8/h1-5,9H,(H,11,12)(H,13,14,15) |
InChI Key |
VLEDYLAQQGDCLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=C2C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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